molecular formula C12H22N2O3 B575698 tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate CAS No. 178311-47-2

tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate

Cat. No.: B575698
CAS No.: 178311-47-2
M. Wt: 242.319
InChI Key: INNSLFVFDMOBJY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate is a complex organic compound. It is often used as a building block in the synthesis of various novel organic compounds.

Mode of Action

As a building block in organic synthesis, it likely interacts with other compounds to form new derivatives. These derivatives may have different modes of action depending on their structure and the targets they interact with.

Result of Action

As a building block in organic synthesis, its effects would largely depend on the properties of the final compound it contributes to forming.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and its interactions with its targets .

Chemical Reactions Analysis

tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.

    Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions to form various esters or amides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an amine .

Scientific Research Applications

tert-butyl 3-[(3S)-3-hydroxypyrrolidin-1-yl]azetidine-1-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-9(7-14)13-5-4-10(15)8-13/h9-10,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNSLFVFDMOBJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737380
Record name tert-Butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178311-47-2
Record name tert-Butyl 3-(3-hydroxypyrrolidin-1-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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